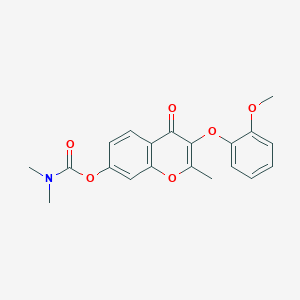

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methocarbamol, also known as 3-(2-methoxyphenoxy)-1,2-propanediol, is a centrally acting muscle relaxant used to treat acute, painful musculoskeletal conditions . It is often used in combination with rest, physical therapy, and other treatments .

Synthesis Analysis

Methocarbamol was developed in the early 1950s as a treatment for muscle spasticity and the associated pain . The exact synthesis process is not detailed in the sources I found.Molecular Structure Analysis

The molecular structure of Methocarbamol has been studied using FT-Raman and FTIR spectroscopy . The complete vibrational assignments of wave numbers were made on the basis of potential energy distribution .Chemical Reactions Analysis

Methocarbamol is involved in centrally acting muscle relaxant with expectorant properties . It is often used as an anesthetic during animal surgery .Physical And Chemical Properties Analysis

Methocarbamol is a white powder, sparingly soluble in water and in chloroform, soluble in alcohol (only with heating), insoluble in benzene and in n-hexane .Scientific Research Applications

Synthesis and Reactions

- Researchers have investigated the synthesis and reactions of compounds structurally related to 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate, focusing on their chemical properties and potential applications. For example, the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its reactions with various amines highlight the versatility and reactivity of chromen-based compounds (Pimenova et al., 2003).

Biological Activities

- The exploration of biological activities of chromen derivatives has been a focus, with studies on compounds such as "7a-O-Methyldeguelol" revealing insights into their structural properties and potential biological implications (Chantrapromma et al., 2005). These studies contribute to understanding the broader applications of chromen-based compounds in medicinal chemistry.

Antioxidant and Anti-inflammatory Activities

- Research into the antioxidant and anti-inflammatory properties of methoxyphenol and chromen derivatives has shown significant potential for these compounds in therapeutic applications. For instance, studies on the dimerization, ROS formation, and biological activity of o-methoxyphenols indicate their effectiveness as antioxidants and their potential use in designing drugs for chemopreventive and anticancer agents (Fujisawa et al., 2005).

Environmental Applications

- The potential environmental applications of chromen derivatives have been explored, such as their role in the oxidative degradation of pollutants. Studies on the complete oxidation of pesticides in water by photoassisted Fenton reaction highlight the environmental relevance of chromen-based compounds (Pignatello & Sun, 1995).

Material Science Applications

- In material science, the synthesis and application of chromen derivatives for the development of photochromic materials and biologically active natural products have been a subject of research. This includes studies on chromene chromium carbene complexes and their use in synthesizing naphthopyran and naphthopyrandione units, demonstrating the compound's potential in the development of new materials (Rawat et al., 2006).

Mechanism of Action

Target of Action

The primary target of this compound, also known as Methocarbamol, is the central nervous system (CNS). It acts as a CNS depressant with sedative and musculoskeletal relaxant properties . Its primary clinical and therapeutic use is the treatment of muscle spasm and immobility associated with strains, sprains, and injuries of the back and, to a lesser degree, injuries to the neck .

Mode of Action

It has no direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .

Biochemical Pathways

Methocarbamol is metabolized in the liver via dealkylation and hydroxylation. The metabolites of Methocarbamol are then conjugated through glucuronidation or sulfation . Essentially all Methocarbamol metabolites are eliminated in the urine .

Pharmacokinetics

In healthy volunteers, the plasma clearance of Methocarbamol ranges between 0.20 and 0.80 L/h/kg, the mean plasma elimination half-life ranges between 1 and 2 hours, and the plasma protein binding ranges between 46% and 50% . Small amounts of unchanged Methocarbamol are also excreted in the urine .

Result of Action

The molecular and cellular effects of Methocarbamol’s action result in muscle relaxation and a reduction in muscle spasms. This is particularly beneficial in the treatment of painful muscle spasms associated with various acute musculoskeletal conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methocarbamol. For instance, the drug’s metabolism and clearance can be affected by the patient’s liver function . Furthermore, the drug’s stability can be influenced by storage conditions .

Safety and Hazards

properties

IUPAC Name |

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-12-19(27-16-8-6-5-7-15(16)24-4)18(22)14-10-9-13(11-17(14)25-12)26-20(23)21(2)3/h5-11H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEYJMQPNAEFIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)OC3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2399010.png)

![N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2399014.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2399016.png)

![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2399017.png)

![2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2399022.png)

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2399025.png)

![N-(4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2399027.png)

![2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2399030.png)